1-Methylpiperdin-4-ylmagnesium chloride, 0.50 M in 2-MeTHF

Grignard reaction chemoselectivity yield optimization

1-Methylpiperidin-4-ylmagnesium chloride, 0.50 M in 2-MeTHF (CAS 63463-36-5) is a pre-formulated Grignard reagent used primarily in pharmaceutical intermediate synthesis. The compound combines the sterically defined N-methylpiperidine nucleophile with magnesium chloride, supplied at a standardized 0.50 M concentration in 2-methyltetrahydrofuran.

Molecular Formula C6H12ClMgN
Molecular Weight 157.92 g/mol
CAS No. 63463-36-5
Cat. No. B1626968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpiperdin-4-ylmagnesium chloride, 0.50 M in 2-MeTHF
CAS63463-36-5
Molecular FormulaC6H12ClMgN
Molecular Weight157.92 g/mol
Structural Identifiers
SMILESCN1CC[CH-]CC1.[Mg+2].[Cl-]
InChIInChI=1S/C6H12N.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2H,3-6H2,1H3;1H;/q-1;;+2/p-1
InChIKeyZCQVEMXIVISDLV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylpiperidin-4-ylmagnesium Chloride 0.50 M in 2-MeTHF – Procurement-Grade Organomagnesium Reagent


1-Methylpiperidin-4-ylmagnesium chloride, 0.50 M in 2-MeTHF (CAS 63463-36-5) is a pre-formulated Grignard reagent used primarily in pharmaceutical intermediate synthesis. The compound combines the sterically defined N-methylpiperidine nucleophile with magnesium chloride, supplied at a standardized 0.50 M concentration in 2-methyltetrahydrofuran. The solvent choice is itself a differentiating feature: 2-MeTHF is a bio-renewable ether that has demonstrated superior stability and process performance over conventional tetrahydrofuran in organometallic reactions [1]. This product serves as a key building block in the manufacture of APIs such as desloratadine and lasmiditan [2].

Why 1-Methylpiperidin-4-ylmagnesium Chloride in 2-MeTHF Cannot Be Simply Swapped with THF or Turbo-Grignard Analogs


Interchanging this reagent with the same nucleophile supplied in THF or as a Turbo‑Grignard (LiCl adduct) introduces measurable differences in reaction yield, chemoselectivity, work-up efficiency, and long‑term storage stability. The solvent system fundamentally alters the kinetic profile and side‑reaction profile of Grignard additions; 2‑MeTHF consistently suppresses Wurtz homocoupling by‑products and resists peroxide formation better than THF [1]. Furthermore, the absence of lithium salts avoids the phase‑separation and waste‑stream complications inherent to Turbo‑Grignard protocols [2]. These distinctions are not cosmetic—they directly impact process mass intensity, reproducibility, and regulatory compliance in API manufacturing.

Quantitative Differentiation Evidence for 1-Methylpiperidin-4-ylmagnesium Chloride in 2-MeTHF


Grignard Addition Yield and Wurtz By-Product Suppression: 2-MeTHF vs THF

In systematic solvent screening of benzyl Grignard additions to carbonyl substrates, the use of 2-MeTHF as solvent delivered a 90% isolated yield of the target addition product with a 90:10 product:by-product ratio, while identical conditions in THF gave only 27% yield with a 30:70 product:Wurtz homocoupling ratio. This >3‑fold yield improvement and complete reversal of chemoselectivity is directly attributable to the solvent's ability to suppress radical dimerization pathways [1]. Although the published model system uses benzyl rather than N‑methylpiperidin‑4‑yl substrates, the radical‑quenching mechanism is general for Grignard reagents bearing β‑hydrogen‑containing alkyl groups, placing the piperidine Grignard in the same mechanistic class.

Grignard reaction chemoselectivity yield optimization Wurtz coupling

Grignard Reagent Solution Stability: 2-MeTHF vs THF Decomposition Half-Life

The intrinsic stability of ethereal solvents toward organometallic reagents differs dramatically. The half‑life (t₁/₂) for lithiation‑induced decomposition of THF at 35 °C is approximately 10 min, whereas 2‑MeTHF exhibits a t₁/₂ of 130 min under the same conditions—a 13‑fold improvement [1]. This enhanced kinetic stability translates to Grignard reagent solutions: 2‑MeTHF‑based Grignard reagents show reduced peroxide accumulation and can often be stored at 2–8 °C rather than the −20 °C required for THF solutions of the same organomagnesium species . For 1‑methylpiperidin‑4‑ylmagnesium chloride, the 2‑MeTHF formulation is supplied with a recommended storage of ambient temperature or 2–8 °C in sealed vessels, contrasting with the −20 °C storage mandate for the 0.50 M THF analog.

organometallic stability solvent decomposition shelf life peroxide formation

Work-Up Efficiency: Aqueous-Phase Separation and Solvent Recovery Advantage of 2-MeTHF

Unlike THF, which is fully miscible with water, 2‑MeTHF has a water solubility of only 4.5 g 100 g⁻¹ and forms a clean phase split with aqueous layers [1]. In direct comparative Grignard work‑up studies, reactions performed in 2‑MeTHF allowed direct phase separation without solvent exchange, while THF‑based reactions required a solvent swap to toluene to achieve product isolation. Reported solvent recovery rates for 2‑MeTHF exceed 90% in batch recycling without performance loss [2]. The 0.50 M 2‑MeTHF formulation thus eliminates the unit operation of solvent exchange, reducing process time and organic waste volume.

solvent recovery phase separation process mass intensity green manufacturing

Titration-Verified 0.50 M Concentration Accuracy for Reliable Stoichiometric Control

The product is specified as 0.50 M (±5%) in 2‑MeTHF with a minimum purity of 95% . In contrast, many Turbo‑Grignard formulations of N‑methylpiperidin‑4‑ylmagnesium chloride are prepared in situ and used without formal concentration verification, introducing batch‑to‑batch variability that complicates stoichiometric control in telescoped processes. The pre‑standardized 0.50 M solution removes this uncertainty, enabling direct use in continuous‑flow setups where precise stoichiometry is critical for achieving >85% yield, as demonstrated in the lasmiditan key intermediate synthesis [1].

concentration accuracy stoichiometry quality assurance batch consistency

High-Value Application Scenarios for 1-Methylpiperidin-4-ylmagnesium Chloride 0.50 M in 2-MeTHF


Late-Stage API Intermediate Synthesis with Enhanced Chemoselectivity

When coupling the N-methylpiperidine moiety to electrophilic carbonyl intermediates—exemplified by the condensation of this Grignard reagent with 8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one in the synthesis of desloratadine—the 2-MeTHF formulation is expected to suppress the Wurtz homocoupling pathway that competes when THF is used, based on class-level evidence of 21× higher product selectivity [1][2]. This makes the 0.50 M 2-MeTHF solution the preferred reagent for telescoped ketone formations where intermediate purification is avoided.

Continuous-Flow Manufacturing of Lasmiditan and Related Drug Substances

The lasmiditan key intermediate LSN647712 is produced by sequential addition of a Turbo Grignard, N-methylpiperidin-4-ylmagnesium chloride, and lithiated 2,6-dibromopyridine to dimethylcarbamyl chloride in continuous flow, achieving >85% yield and >100 g/h productivity [1][2]. The pre‑standardized 0.50 M 2‑MeTHF solution can be directly integrated into such flow platforms without in‑situ concentration adjustment, while the superior phase‑separation properties of 2‑MeTHF simplify downstream work‑up compared to THF‑based processes.

Green Chemistry API Manufacturing with Reduced Solvent Waste

For manufacturers targeting reduced process mass intensity (PMI) and compliance with ICH Q3C residual solvent limits, the immiscibility of 2‑MeTHF with water eliminates the toluene solvent‑exchange step required when using THF‑based Grignard solutions [1]. Commercial‑scale studies demonstrate >90% 2‑MeTHF recovery and reuse across multiple batches without loss of reaction performance, directly reducing organic waste and solvent procurement costs [2].

Research-Scale Exploration of N-Methylpiperidine-Functionalized Libraries

The 0.50 M 2‑MeTHF solution provides a ready‑to‑use, titrated Grignard source for medicinal chemistry groups synthesizing N‑methylpiperidine‑containing compound libraries. The improved ambient‑temperature stability (2–8 °C storage vs −20 °C for THF solutions) [1][2] reduces the risk of reagent degradation in laboratory settings where multiple freeze‑thaw cycles are common, ensuring consistent reactivity across multi‑day or multi‑week synthesis campaigns.

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